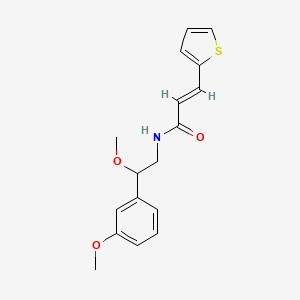

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-14-6-3-5-13(11-14)16(21-2)12-18-17(19)9-8-15-7-4-10-22-15/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIZOSLZBPFDCC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, thiophene-2-carboxylic acid, and 2-methoxyethylamine.

Formation of Intermediate: The first step involves the formation of an intermediate via a condensation reaction between 3-methoxybenzaldehyde and 2-methoxyethylamine, resulting in the formation of an imine.

Acrylamide Formation: The imine intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acrylamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents.

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

Polymer Chemistry: Used as a monomer in the synthesis of functional polymers.

Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Medicine

Drug Development: Potential scaffold for the development of new pharmaceuticals targeting various diseases.

Industry

Material Science: Incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene groups can facilitate binding to hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituents on the acrylamide core, influencing their pharmacological profiles:

Pharmacological Activity

Target vs. DM497 :

- DM497 demonstrates potent α7 nAChR positive allosteric modulation (EC50 = 1.2 μM, Emax = 210%) and CaV2.2 inhibition (IC50 = 3.8 μM) . The target compound’s bulkier 2-methoxy-2-(3-methoxyphenyl)ethyl group may enhance receptor selectivity but reduce potency due to steric hindrance.

- Both compounds share a thiophene ring, which in DM497 contributes to higher α7 nAChR affinity compared to furan-containing analogs like DM490 .

Target vs. DM490: DM490 antagonizes DM497’s antinociceptive effects via opposing α7 nAChR modulation, highlighting the impact of replacing thiophene with furan and adding an N-methyl group . This suggests that minor structural changes can invert pharmacological outcomes.

Target vs. Anti-inflammatory Analogs (): Compound 2 () shares a methoxyphenylacrylamide scaffold but includes polar hydroxyl groups, enabling anti-inflammatory activity via NO inhibition. The target compound’s lack of hydroxyl groups may limit such effects but improve CNS penetration .

Mechanistic Insights

- α7 nAChR Modulation : Thiophene-containing acrylamides (DM497, target compound) show stronger potentiation than furan derivatives, attributed to thiophene’s electron-rich π-system enhancing receptor interactions .

- CaV2.2 Inhibition : Bulky substituents (e.g., 3-methoxyphenyl in the target compound) may sterically hinder CaV2.2 binding compared to DM497’s compact p-tolyl group, reducing ion channel blockade efficacy .

Biological Activity

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide, with a molecular formula of CHNOS and a molecular weight of 317.4 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with the formation of key intermediates through methods such as amidation and electrophilic substitutions. The general synthetic route includes:

- Formation of Intermediate : Reaction of 3-methoxyphenylacetic acid with methanol to form an ester.

- Amidation Reaction : The ester is reacted with thiophen-2-yl benzoyl chloride in the presence of a base like triethylamine.

- Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity products.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial properties. For instance, derivatives evaluated against various pathogens demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, showcasing potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Research on related acrylamide derivatives has shown that they can activate cellular pathways that reduce oxidative stress, primarily through the Nrf2 signaling pathway, which enhances the expression of detoxifying enzymes . This suggests that (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide may similarly exert protective effects against oxidative damage.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. For example, compounds with similar structures have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), leading to antibacterial activity .

Case Studies

- Antimicrobial Efficacy : A study highlighted the synergistic effects of related compounds when combined with established antibiotics like Ciprofloxacin and Ketoconazole, indicating enhanced efficacy against resistant strains .

- Oxidative Stress Mitigation : Another investigation into acrylamide derivatives demonstrated their ability to activate Nrf2 and increase downstream detoxification enzymes, providing insights into their potential use in preventing diseases linked to oxidative stress .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide?

Answer:

The synthesis typically involves coupling acryloyl chloride derivatives with amine-containing intermediates under controlled conditions. For example, similar acrylamides are synthesized via DIBAL-H reduction (to generate hydroxymethyl intermediates) followed by amidation using coupling reagents like EDCI in solvents such as DMF . Characterization relies on 1H/13C NMR to confirm stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for trans-vinylic protons) and mass spectrometry (MS) for molecular ion verification. Purity is assessed via HPLC with UV detection .

Advanced: How can computational methods predict the electronic properties and reactivity of this acrylamide?

Answer:

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reaction pathways. Studies on analogous compounds use Gaussian09 with a 6-31G(d,p) basis set to optimize geometry and compute Fukui indices for nucleophilic/electrophilic sites . Solvent effects are modeled via the Polarizable Continuum Model (PCM). Validation involves comparing computed NMR shifts with experimental data .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H NMR : Key signals include methoxy groups (δ 3.2–3.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and acrylamide NH (δ 8.0–8.5 ppm, broad).

- 13C NMR : Carbonyl (δ ~165 ppm), aromatic carbons (δ 110–160 ppm), and methoxy carbons (δ ~55 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of stereochemistry and molecular packing. For example, SHELXL uses least-squares minimization to refine atomic positions, anisotropic displacement parameters, and hydrogen bonding networks . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Crystallization solvents (e.g., ethyl acetate/hexane) are selected based on solubility studies .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Stability : Monitor via TLC/HPLC for decomposition (e.g., hydrolysis of acrylamide under acidic/humid conditions). Avoid exposure to strong oxidizers .

Advanced: How can mechanistic studies elucidate its bioactivity (e.g., antitumor or enzyme inhibition)?

Answer:

- In vitro assays : MTT assays (e.g., IC₅₀ determination against cancer cell lines like K562) .

- Enzyme inhibition : Fluorescence-based assays (e.g., Sortase A inhibition using FRET substrates) .

- Molecular docking : AutoDock Vina models ligand-receptor interactions (e.g., binding to γ-aminobutyric acid type A receptor (GABAAR) allosteric sites) .

Basic: What analytical methods are used for purity assessment and impurity profiling?

Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients; detect impurities at 254 nm .

- LC-MS : Identifies nitroso impurities (e.g., N-nitroso derivatives) using MRM transitions .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies address low yield in regioselective acrylamide synthesis?

Answer:

- Protecting groups : Temporarily block reactive amines (e.g., Fmoc) during coupling steps .

- Catalysis : Use Pd-mediated cross-coupling for thiophene incorporation .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30% → 65% in 2 hours) .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How do substituents (e.g., methoxy vs. thiophene) modulate pharmacological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.